2-chloro-N-(5-chloropyridin-2-yl)acetamide 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 90931-33-2
VCID: VC21277606
InChI: InChI=1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12)
SMILES: C1=CC(=NC=C1Cl)NC(=O)CCl
Molecular Formula: C7H6Cl2N2O
Molecular Weight: 205.04 g/mol

2-chloro-N-(5-chloropyridin-2-yl)acetamide

CAS No.: 90931-33-2

Cat. No.: VC21277606

Molecular Formula: C7H6Cl2N2O

Molecular Weight: 205.04 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(5-chloropyridin-2-yl)acetamide - 90931-33-2

Specification

CAS No. 90931-33-2
Molecular Formula C7H6Cl2N2O
Molecular Weight 205.04 g/mol
IUPAC Name 2-chloro-N-(5-chloropyridin-2-yl)acetamide
Standard InChI InChI=1S/C7H6Cl2N2O/c8-3-7(12)11-6-2-1-5(9)4-10-6/h1-2,4H,3H2,(H,10,11,12)
Standard InChI Key FWIPEIVJWOOWGO-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1Cl)NC(=O)CCl
Canonical SMILES C1=CC(=NC=C1Cl)NC(=O)CCl

Introduction

Chemical Identity and Structural Properties

Basic Chemical Information

2-Chloro-N-(5-chloropyridin-2-yl)acetamide is an organohalogen compound with two chlorine atoms in its structure. Its molecular framework consists of a pyridine ring bearing a chlorine substituent at position 5, with an acetamide moiety containing another chlorine atom attached to the nitrogen at position 2 of the pyridine ring.

PropertyValue
CAS Number90931-33-2
Molecular FormulaC₇H₆Cl₂N₂O
Molecular Weight205.04 g/mol
IUPAC Name2-chloro-N-(5-chloropyridin-2-yl)acetamide
Alternative Names2-chloro-N-(5-chloro-2-pyridinyl)acetamide
European Community (EC) Number839-245-0

The compound features a pyridine ring with chlorine substituent at position 5, and an N-acetyl group with a chloromethyl moiety attached to the nitrogen at position 2 of the pyridine ring. This structural arrangement contributes to its chemical reactivity and potential biological activity .

Synthesis Methodology

Standard Synthesis Procedure

The synthesis of 2-chloro-N-(5-chloropyridin-2-yl)acetamide follows a well-established procedure documented in the literature. The reaction involves the condensation of 5-chloropyridin-2-amine with chloroacetyl chloride in the presence of a base.

The general synthetic procedure as reported in the literature is as follows:

  • A solution of 5-chloropyridin-2-amine (10 mmol) and triethylamine (10 mmol) is prepared in anhydrous chloroform.

  • Chloroacetyl chloride (12 mmol) is added dropwise to this solution at 0-5°C.

  • The reaction mixture is stirred for 12 hours at the same temperature under nitrogen atmosphere.

  • After completion, the solvent is removed under vacuum.

  • The residue is dissolved in ethyl acetate and washed with water.

  • The organic phase is then treated with 10% activated charcoal for 30 minutes.

  • The mixture is filtered through a neutral alumina bed.

  • Finally, the solvent is removed under vacuum to obtain the product .

Yield and Reaction Considerations

The reaction scheme can be represented as:

5-chloropyridin-2-amine + chloroacetyl chloride → 2-chloro-N-(5-chloropyridin-2-yl)acetamide

Key reaction parameters include:

  • Temperature control (0-5°C)

  • Inert atmosphere (nitrogen)

  • Use of triethylamine as base

  • Extended reaction time (12 hours)

Hazard StatementClassificationSeverity
H302Harmful if swallowedAcute toxicity, oral (Category 4)
H315Causes skin irritationSkin corrosion/irritation (Category 2)
H318Causes serious eye damageSerious eye damage/eye irritation (Category 1)
H335May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

The compound falls under multiple hazard classes:

  • Acute Toxicity (Category 4)

  • Skin Irritation (Category 2)

  • Eye Damage (Category 1)

  • Specific Target Organ Toxicity - Single Exposure (Category 3)

Recommended Precautionary Measures

Based on the GHS classification, several precautionary measures are recommended when handling 2-chloro-N-(5-chloropyridin-2-yl)acetamide:

  • Always work in a well-ventilated area or fume hood to minimize inhalation risk

  • Wear appropriate personal protective equipment including:

    • Chemical-resistant gloves

    • Safety goggles or face shield

    • Lab coat

    • Respiratory protection if ventilation is inadequate

  • Avoid dust formation and breathing vapors/mist/gas

  • Wash hands thoroughly after handling

  • Store in a tightly closed container in a cool, dry place

  • Keep away from incompatible materials

The compound should be handled with caution due to its potential to cause serious eye damage and respiratory irritation .

QuantityApproximate Price (USD)
100 mg$45.00

For comparison, the starting materials used in its synthesis have the following approximate prices:

  • 5-chloropyridin-2-amine (CAS: 1072-98-6): $5.00 per 1g

  • Chloroacetyl chloride (CAS: 79-04-9): $12.00 per 5g

This pricing structure reflects the compound's specialized nature and the additional synthetic steps required for its preparation.

Related Compounds and Derivatives

Hydrochloride Salt Form

One notable derivative of 2-chloro-N-(5-chloropyridin-2-yl)acetamide is its hydrochloride salt form. This salt has distinct properties:

PropertyValue
CAS Number482374-73-2
Molecular FormulaC₇H₆Cl₂N₂O·HCl
Molecular Weight241.5 g/mol
SMILES NotationC1=CC(=NC=C1Cl)NC(=O)CCl.Cl

The hydrochloride salt form may offer advantages in terms of solubility, stability, or bioavailability compared to the free base form, making it potentially useful for certain applications .

Structural Relationships

2-Chloro-N-(5-chloropyridin-2-yl)acetamide belongs to a broader class of N-acetylated heterocyclic compounds that share structural similarities. These related compounds often serve as valuable intermediates in the synthesis of more complex molecules with potential biological activity. The presence of the reactive chloromethyl group in the acetamide portion makes this compound particularly useful as a synthetic building block, allowing for further functionalization through nucleophilic substitution reactions .

Applications in Chemical Research

Synthetic Utility

The primary application of 2-chloro-N-(5-chloropyridin-2-yl)acetamide appears to be as an intermediate in organic synthesis. The compound's structure, particularly the reactive chloromethyl group, makes it suitable for further transformations through nucleophilic substitution reactions. This reactivity pattern allows for the incorporation of this structural motif into more complex molecules .

One documented application comes from research published in Bioorganic and Medicinal Chemistry Letters (2016), where this compound was used as an intermediate in the synthesis of bioactive compounds with potential medicinal properties. The researchers Velázquez-López, Hernández-Campos, and colleagues utilized this compound as part of their synthetic strategy to develop novel therapeutic agents .

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